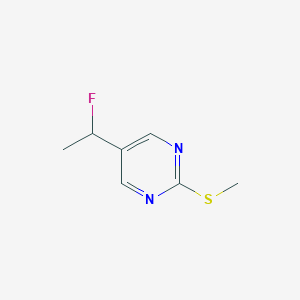
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a fluoroethyl group and a methylthio group attached to the pyrimidine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine typically involves the introduction of the fluoroethyl and methylthio groups onto a pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with 1-fluoroethyl bromide to introduce the fluoroethyl group. The reactions are usually carried out under anhydrous conditions and may require the use of a base such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Aminoethyl or thioethyl derivatives.
科学的研究の応用
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and van der Waals interactions with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
4-(1-Fluoroethyl)pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a methylthio group.
6-(1-Fluoroethyl)-5-iodo-4-aminopyrimidine: Contains an iodine and amino group, differing in functional groups attached to the pyrimidine ring.
Uniqueness
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is unique due to the combination of the fluoroethyl and methylthio groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various research and industrial applications.
特性
CAS番号 |
120717-49-9 |
|---|---|
分子式 |
C7H9FN2S |
分子量 |
172.23 g/mol |
IUPAC名 |
5-(1-fluoroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
InChIキー |
ARDUSBKMCCYCBL-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)F |
正規SMILES |
CC(C1=CN=C(N=C1)SC)F |
同義語 |
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















